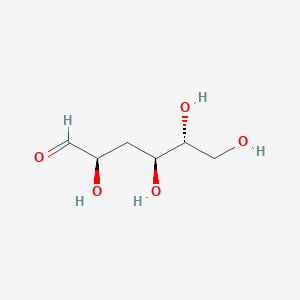

3-deoxy-D-glucose

Description

Historical Context of Deoxy-Sugar Research

The study of deoxy-sugars, carbohydrates where a hydroxyl group has been replaced by a hydrogen atom, has a rich history in carbohydrate chemistry and biochemistry. Deoxy-sugars are integral components of many natural products, including antibiotics, antimicrobials, and therapeutic agents, where their presence can significantly influence biological activity, such as adhesion to receptors or improved efficacy researchgate.net. The characterization of enzymes like glycosidases and glycosyltransferases often utilizes deoxygenated sugars as substrates, inhibitors, or analogous compounds to carry out specific studies researchgate.net.

Early research in this field focused on the synthesis and characterization of these modified sugars. For instance, the discovery of 2-deoxyribose in DNA in 1929 by Phoebus Levene highlighted the fundamental biological importance of deoxy-sugars wikipedia.org. Over the decades, sustained interest has driven the development of methods for their synthesis and the study of their biological roles researchgate.netnih.gov. Much of this work has aimed at developing glycosylation reactions for the selective construction of deoxyglycosides nih.gov.

Structural Analogy to D-Glucose and Related Deoxy-Sugars

3-Deoxy-D-glucose shares a fundamental structural similarity with D-glucose, being a hexose (B10828440) (a six-carbon sugar). However, the key distinction lies in the absence of the hydroxyl group at the C-3 position ontosight.ai. This modification alters its reactivity and how it is processed in biological systems compared to unmodified glucose ontosight.ai. While D-glucose has hydroxyl groups at carbons 2, 3, 4, 5, and 6, 3-DG only has hydroxyl groups at carbons 2, 4, 5, and 6.

This compound can exist in various isomeric forms, but the D-ribo configuration is particularly relevant due to its structural resemblance to naturally occurring sugars ontosight.ai.

Comparison with 2-Deoxy-D-glucose (B1664073)

Another well-studied deoxy-glucose analog is 2-deoxy-D-glucose (2-DG). The primary structural difference between 3-DG and 2-DG is the position of the missing hydroxyl group: 3-DG lacks the hydroxyl at C-3, while 2-DG lacks it at C-2 researchgate.netresearchgate.net. This difference leads to distinct metabolic fates and biological activities.

2-DG is transported into cells via glucose transporters and is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P) researchgate.netresearchgate.netmdpi.com. Due to the absence of the hydroxyl group at C-2, 2-DG-6-P cannot be further metabolized through glycolysis, leading to its intracellular accumulation and competitive inhibition of hexokinase, thereby inhibiting glucose metabolism researchgate.netresearchgate.netmdpi.com.

In contrast, 3-DG's metabolic processing is altered at the C-3 position. Research indicates that 3-DG can be metabolized through different routes depending on the organism and tissue. For example, in Escherichia coli, 3-deoxy-3-fluoro-D-glucose (a related analog) is converted to its 6-phosphate by the phosphoenolpyruvate-dependent phosphotransferase system microbiologyresearch.org. In mammalian tissues, 3-deoxy-3-fluoro-D-glucose has been shown to be metabolized via aldose reductase to the corresponding sorbitol analog and further to a fructose (B13574) analog, as well as undergoing oxidation via glucose dehydrogenase nih.gov.

| Feature | D-Glucose | This compound | 2-Deoxy-D-glucose |

| Hydroxyl at C-2 | Present | Present | Absent |

| Hydroxyl at C-3 | Present | Absent | Present |

| Metabolic Fate | Enters glycolysis, TCA cycle, etc. | Altered metabolism, specific pathways | Phosphorylated, inhibits glycolysis |

| Primary Research | Energy source, central metabolic hub | Biochemical probe, specific pathways | Glycolysis inhibitor, tracer for PET |

Fluorinated Deoxy-Glucose Analogs (e.g., 3-Deoxy-3-fluoro-D-glucose)

Fluorinated deoxy-glucose analogs, such as 3-deoxy-3-fluoro-D-glucose (3-FDG), are important in academic research, particularly in the field of medical imaging and metabolic studies. The substitution of a hydroxyl group with a fluorine atom introduces a small, electronegative substituent that can influence the molecule's interaction with enzymes and transporters, while the radioactive isotope ¹⁸F allows for imaging using Positron Emission Tomography (PET).

3-Deoxy-3-[¹⁸F]fluoro-D-glucose has been investigated as a tracer for evaluating metabolic function in tissues like the brain and myocardium nih.govsnmjournals.orgosti.gov. Studies have shown its rapid accumulation in certain tissues, indicating its uptake and potential as a metabolic probe nih.govosti.gov. The metabolism of 3-FDG has been studied in various systems, revealing pathways involving aldose reductase and glucose dehydrogenase, distinct from the primary glycolytic pathway nih.gov. Research on the interaction of 3-deoxy-3-fluoro-D-glucose with the hexose-transport system of human erythrocytes has also provided insights into its transport properties compared to other sugars portlandpress.com.

Deoxyglucosone Intermediates (e.g., 3-Deoxyglucosone)

Deoxyglucosone intermediates, such as 3-deoxyglucosone (B13542) (3-DG, distinct from this compound), are α-dicarbonyl compounds formed through the degradation of glucose, particularly via the Maillard reaction wikipedia.orgontosight.aijst.go.jpresearchgate.net. While structurally different from this compound (which is a deoxy sugar), 3-deoxyglucosone is relevant in the context of glucose chemistry and its biological consequences.

3-Deoxyglucosone is a highly reactive intermediate that plays a significant role in the formation of Advanced Glycation End-products (AGEs) wikipedia.orgontosight.aijst.go.jpplos.orgcaymanchem.com. These AGEs are implicated in the pathogenesis of various diseases, including diabetic complications, atherosclerosis, and neurodegenerative disorders wikipedia.orgontosight.aiplos.org. Research on 3-deoxyglucosone focuses on its formation pathways, its reactivity with proteins leading to glycation and cross-linking, and its contribution to oxidative stress and inflammation wikipedia.orgontosight.aijst.go.jpplos.orgcaymanchem.com. Studies have characterized the generation of specific AGEs by 3-deoxyglucosone and its effects on protein structure plos.org.

Overview of Academic Research Significance and Applications in Biochemical Inquiry

This compound is a valuable tool in academic research for exploring various biochemical processes. Its structural similarity to glucose, coupled with its altered metabolic fate due to the missing hydroxyl group at C-3, allows researchers to probe specific enzymatic activities and transport mechanisms.

Research applications of this compound include studies on glucose metabolism and transport mechanisms smolecule.comchembk.com. By observing how cells and enzymes interact with 3-DG compared to glucose, researchers can gain insights into the specificity and mechanisms of these processes. For instance, studies on 3-deoxy-3-iodo-D-glucose (another analog) have indicated its poor transport across cell membranes compared to D-glucose and reduced interaction with hexokinase enzymes, providing insights into glucose uptake and phosphorylation smolecule.com.

Furthermore, this compound has been explored in the context of inhibiting specific metabolic pathways. While 2-DG is a known inhibitor of glycolysis, 3-DG's impact on metabolic pathways is different and continues to be investigated. Its use in studying biological processes such as glucose metabolism, cell signaling, and cell growth highlights its utility as a laboratory tool chembk.com. The synthesis of 3-deoxy derivatives is also an active area of research in carbohydrate chemistry tandfonline.com.

The study of this compound and its analogs contributes to a broader understanding of carbohydrate biochemistry, enzyme kinetics, and metabolic regulation.

| Research Area | Significance of this compound and Analogs |

| Glucose Transport | Probing transporter specificity and kinetics due to altered structure. portlandpress.comsmolecule.com |

| Enzyme Activity | Investigating interaction with glucose-metabolizing enzymes like hexokinase. smolecule.com |

| Metabolic Pathway Analysis | Studying alternative metabolic routes and inhibition of specific pathways. nih.gov |

| Glycobiology | Understanding the role of deoxy-sugars in biological structures and functions. researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h2,4-6,8-11H,1,3H2/t4-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSPLKNONIUZSZ-NGJCXOISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C=O)O)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947793 | |

| Record name | 3-Deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2490-91-7 | |

| Record name | 3-Deoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002490917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Modification Strategies of 3 Deoxy D Glucose

Chemoenzymatic Synthesis Methodologies for 3-Deoxy-D-glucose and its Derivatives

Chemoenzymatic synthesis approaches combine the specificity of enzymatic transformations with the versatility of chemical reactions to construct complex molecules like deoxy sugars. These methods often offer advantages in terms of stereocontrol and efficiency compared to purely chemical routes.

Stereospecific Synthesis Routes for this compound

Stereospecific synthesis is essential for obtaining the desired enantiomer of this compound, as the biological activity of sugar molecules is highly dependent on their stereochemistry. While specific routes for this compound itself are detailed in various chemical literature, the synthesis of other deoxy sugars provides insight into the strategies employed. For instance, stereoselective methods for synthesizing 2-deoxyglycosides have been a significant area of research acs.org. Approaches involving organocuprate-mediated alkylation of sugar epoxides have been explored as stereospecific routes to 3-C-alkyl-3-deoxy-α-D-glucofuranose derivatives rsc.org. Another stereospecific approach starting from D-glucose has been reported for the synthesis of 3′-deoxy-2′,3′-didehydrothymidine (D4T), a nucleoside analog containing a modified deoxyribose sugar tandfonline.comtandfonline.com.

Preparation of Halogenated Analogs, including 3-Deoxy-3-fluoro-D-glucose and 3-Chloro-3-deoxy-D-glucose

Halogenated deoxy-glucose analogs, such as 3-deoxy-3-fluoro-D-glucose (3-FDG) and 3-chloro-3-deoxy-D-glucose, are of particular interest due to their altered chemical properties and potential as metabolic probes or therapeutic agents.

The synthesis of 3-deoxy-3-fluoro-D-glucose has been explored through various routes. One approach involves nucleophilic displacement on a suitably protected allofuranose derivative, where a leaving group at the 3-position is substituted by fluoride (B91410). For example, the reaction between 1,2:5,6-O-isopropylidene-α-D-allofuranose and diethylaminosulfur trifluoride (DAST) can lead to the formation of 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with inversion of configuration at C-3 acs.org. Another method involves the reaction of the trifluoromethanesulfonate (B1224126) of a protected allofuranose with cesium fluoride acs.org. Early work also described the chemical synthesis of D-[3-3H]-3-deoxy-3-fluoroglucose nih.gov.

For the preparation of chlorodeoxy sugars, processes involving the reaction of a reducing sugar with a reagent containing an N,N-dialkyl(methaniminium) chloride have been described. This method can be used to replace a primary hydroxyl group with a chlorine atom google.com. While this specifically mentions primary hydroxyl groups, other methods for introducing halogens into sugar molecules exist, often utilizing sulfonate esters as intermediates acs.org.

Enzymatic Approaches in Deoxy-Sugar Synthesis

Enzymes play a significant role in the biosynthesis of deoxy sugars in nature, and these enzymatic mechanisms can be leveraged for synthetic purposes. Many biologically active bacterial natural products contain deoxy sugar residues synthesized via enzymatic pathways nih.govnih.gov. These pathways often involve nucleotide diphosphate (B83284) (NDP) sugars as intermediates nih.govnih.gov. Enzymes like dehydratases are crucial in removing hydroxyl groups from sugar acids to produce deoxy sugars researchgate.net. For instance, gluconate dehydratase can catalyze the dehydration of D-gluconate to 2-keto-3-deoxy-D-gluconate researchgate.net. While these examples focus on other deoxy sugars or keto-deoxy sugars, the principles of enzymatic deoxygenation and modification are relevant to the synthesis of this compound and its derivatives. The substrate specificity of deoxysugar biosynthetic enzymes is an active area of investigation, with some enzymes showing promiscuity that could be exploited for glycoengineering nih.govnih.gov.

Radiolabeling Strategies for this compound Analogs for Tracer Applications (e.g., [3H] 2-Deoxy-D-glucose (B1664073), [18F] Fluoro-Deoxy-D-glucose)

Radiolabeled deoxy-glucose analogs are widely used as tracers in imaging techniques like Positron Emission Tomography (PET) to study glucose metabolism. While 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) is the most common example, radiolabeling strategies can be applied to other deoxy-glucose analogs, including those related to this compound.

The synthesis of [18F]FDG typically involves the production of [18F]fluoride in a cyclotron, often through the 18O(p,n)18F nuclear reaction using enriched [18O]water openmedscience.combrieflands.comwikipedia.org. The [18F]fluoride is then used in a nucleophilic substitution reaction with a suitable precursor, such as mannose triflate, followed by deprotection openmedscience.combrieflands.comwikipedia.orgresearchgate.net. This nucleophilic route is favored for its higher yields and shorter reaction times compared to earlier electrophilic methods researchgate.netsnmjournals.org.

Radiolabeling with tritium (B154650) ([3H]) is another common strategy for preparing tracers. D-[3-3H]-glucose, labeled with tritium at the C-3 position, is available and used in metabolic studies and glucose uptake experiments revvity.com. The chemical synthesis of D-[3-3H]-3-deoxy-3-fluoroglucose has also been reported nih.gov. These radiolabeled analogs allow for the tracking and quantification of their uptake and metabolism in biological systems.

Radiolabeling techniques are crucial for studying the biodistribution and metabolic fate of glucose analogs. The choice of radioisotope and labeling position depends on the specific application and the metabolic pathway being investigated revvity.co.jp.

Derivatization for Studying Structure-Activity Relationships in Biological Systems

Derivatization of this compound and its analogs involves introducing chemical modifications to explore how changes in structure affect their biological activity and interaction with enzymes, transporters, and other biomolecules. This is a fundamental approach in studying structure-activity relationships (SAR).

Deoxy sugars themselves represent modifications of parent sugars, and their presence in natural products can significantly influence biological activity nih.govmdpi.com. Modifying the sugar units in bioactive compounds, a concept known as glycodiversification, is a strategy for discovering new therapeutic agents with improved efficacy nih.govmdpi.comrsc.org.

Specific derivatization strategies for deoxy sugars include the introduction of various functional groups, the formation of glycosidic linkages with other molecules (e.g., lipids, proteins, or other sugars), and the synthesis of phosphorylated derivatives. For example, phosphorylated derivatives of 3-deoxy-3-fluoro-D-glucose, such as the 1-phosphate and 6-phosphate, have been synthesized to study their interaction with enzymes like phosphoglucomutase and UDPG-pyrophosphorylase rsc.org.

Studying the interaction of deoxy sugars and their derivatives with enzymes like glycosidases and glycosyltransferases is a key area where derivatization is applied. Deoxy sugar analogs can act as substrates, inhibitors, or simply not interact with these enzymes, providing insights into enzyme mechanisms and substrate specificity rsc.org. Derivatization can also involve creating conjugates with fluorophores or other tags for detection and imaging purposes psu.edu.

Metabolic Pathways and Biochemical Interactions of 3 Deoxy D Glucose

Interaction with Cellular Glucose Transport Systems

Cellular uptake of glucose and its analogs is primarily mediated by glucose transporters (GLUTs), a family of transmembrane proteins facilitating passive or active transport across cell membranes. 3-Deoxy-D-glucose interacts with these transport systems, influencing the cellular entry of both itself and native D-glucose.

Mechanisms of Cellular Uptake via Glucose Transporters (GLUTs)

This compound is transported into cells via facilitative glucose transporters (GLUTs). innexscientific.com These transporters facilitate the passive entry of extracellular glucose and its analogs down their concentration gradient by undergoing conformational changes. Studies on the glucose analog 2-deoxy-D-glucose (B1664073) indicate uptake largely facilitated by GLUT1 and GLUT3 in certain cell types. GLUTs, such as GLUT1 and GLUT3, are expressed in nearly all mammalian cells and are responsible for basal glucose uptake. GLUT4 is another important glucose transporter, particularly in adipocytes and skeletal muscle, and its translocation to the cell membrane is stimulated by insulin (B600854), increasing glucose uptake. The uptake of 3-deoxy-3-fluoro-D-glucose, a halogenated analog, in rat brain synaptosomes has been shown to be a saturable process, indicative of carrier-mediated transport like that performed by GLUTs.

Competitive Inhibition of D-Glucose Transport

Due to its structural similarity to D-glucose, this compound acts as a competitive inhibitor of D-glucose transport across the cell membrane. This competitive inhibition occurs because both molecules compete for binding sites on the same glucose transporters. Research on 3-deoxy-3-fluoro-D-glucose has demonstrated that D-glucose acts as a competitive inhibitor of its transport. Similarly, studies involving 2-deoxy-D-glucose have shown it to be a competitive inhibitor of glucose transport. The inhibition constant (Ki) for D-glucose as a competitive inhibitor of 3-deoxy-3-fluoro-D-glucose transport has been determined, illustrating this competitive interaction.

Table 1: Kinetic Parameters for 3-Deoxy-3-fluoro-D-glucose Transport and Inhibition in Rat Brain Synaptosomes

| Parameter | Value | Competitor | Ki Value |

| Km | 6.2 x 10-4 M | D-glucose | 93 µM (9.3 x 10-5 M) |

| Vmax | 2.8 nmole x mg protein-1 | Cytochalasin B | 6.0 x 10-7 M |

Note: Data presented is for 3-deoxy-3-fluoro-D-glucose, an analog of this compound, and provides insight into the competitive nature of glucose transport inhibition.

Influence of Deoxygenation and Halogenation on Transporter Affinity and Selectivity

The structural modifications in glucose analogs, such as deoxygenation at the C3 position in this compound or halogenation, can influence their affinity and selectivity for glucose transporters. While specific detailed data on the influence of deoxygenation at the C3 position on GLUT affinity for this compound is limited in the search results, studies on other deoxyglucose and halogenated glucose analogs provide insight. For instance, GLUT10 has a very high affinity for 2-deoxy-D-glucose. The presence of a halogen atom, such as fluorine at the C2 position in fluorinated derivatives of 2-deoxy-D-glucose, has been shown to affect interactions with hexokinase, an enzyme involved immediately after transport. The difference in structure between glucose and its deoxy or halogenated analogs can lead to variations in how efficiently they are transported by different GLUT isoforms.

Intracellular Metabolic Fate and Pathway Modulation

Upon entering the cell, this compound undergoes intracellular processing, primarily phosphorylation, which dictates its subsequent metabolic fate and its ability to modulate key metabolic pathways like glycolysis.

Phosphorylation by Hexokinases and Subsequent Intracellular Trapping as this compound-6-Phosphate

Like D-glucose, this compound is a substrate for hexokinases, enzymes that catalyze the phosphorylation of hexoses. Hexokinases, particularly hexokinase II in some cell types, phosphorylate glucose and glucose analogs at the C6 position. This phosphorylation converts this compound into this compound-6-phosphate. The addition of a charged phosphate (B84403) group at the C6 position results in the intracellular trapping of the molecule, as phosphorylated sugars are generally unable to easily cross the cell membrane. innexscientific.com This metabolic trapping is a key reason why deoxyglucose analogs accumulate within cells.

Blockade and Accumulation within Glycolytic Pathways

The intracellular accumulation of this compound-6-phosphate leads to the blockade and modulation of glycolytic pathways. Unlike glucose-6-phosphate, which is further metabolized by phosphoglucose (B3042753) isomerase into fructose-6-phosphate, this compound-6-phosphate cannot undergo this isomerization due to the absence of the hydroxyl group at the C3 position. This inability to be further processed leads to the accumulation of this compound-6-phosphate within the cell. The accumulation of this phosphorylated analog competitively inhibits hexokinase, the enzyme responsible for its own formation and the initial phosphorylation of glucose. Furthermore, the accumulation of 2-deoxy-D-glucose-6-phosphate, a closely related analog, is known to inhibit phosphohexose isomerase, the next enzyme in the glycolytic pathway. This dual inhibition at the initial steps of glycolysis effectively blocks the metabolic flux through this pathway, impacting cellular energy production.

Alternative Metabolic Routes and Metabolite Formation

Research into the metabolism of glucose analogs, such as 3-deoxy-3-fluoro-D-glucose (3-FG), has revealed alternative metabolic routes that might also be relevant when considering the broader metabolic landscape related to modified hexoses. Studies on 3-FG in rat cerebral tissue demonstrated its metabolism to 3-deoxy-3-fluoro-D-sorbitol (3-FS) via aldose reductase, and subsequently to 3-deoxy-3-fluoro-D-fructose (3-FF) via sorbitol dehydrogenase. capes.gov.brnih.govresearchgate.net Furthermore, in liver and kidney cortex, 3-FG was found to be metabolized to 3-deoxy-3-fluoro-D-gluconic acid through glucose dehydrogenase activity, and subsequently to 3-deoxy-3-fluoro-D-gluconate-6-phosphate. capes.gov.brnih.gov While these findings specifically pertain to a fluorinated analog, they illustrate potential alternative enzymatic pathways involving aldose reductase, sorbitol dehydrogenase, and glucose dehydrogenase that could theoretically interact with this compound or related deoxy sugars, leading to the formation of modified sugar alcohols or oxidized products.

Specific Enzymatic Interactions and Inhibition Profiles

This compound is known to interact with several enzymes involved in carbohydrate metabolism, often acting as an inhibitor or an alternative substrate that leads to the formation of non-metabolizable products.

Inhibition of Glycolytic Enzymes

One of the primary biochemical interactions of this compound involves the glycolytic pathway. Glucose is typically phosphorylated by hexokinase to form glucose-6-phosphate, the first committed step of glycolysis. This compound can also be phosphorylated by hexokinase, forming this compound-6-phosphate. However, this phosphorylated analog cannot be further metabolized by phosphoglucose isomerase, the next enzyme in the glycolytic pathway, which catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate. guidechem.comtuscany-diet.net The accumulation of this compound-6-phosphate effectively creates a metabolic block in glycolysis. researchgate.net This inhibitory effect on glycolysis has been a key area of research for glucose analogs like 2-deoxy-D-glucose, which also inhibits hexokinase and phosphoglucose isomerase. mdpi.comnih.govpnas.org While the direct inhibitory profile of this compound on hexokinase and phosphoglucose isomerase is a subject of ongoing research, by analogy with 2-deoxy-D-glucose, it is understood to interfere with these initial steps of glycolysis. Studies on fluorinated hexoses, including 3-deoxy-3-fluoro-D-glucose, have demonstrated varying effects on glycolytic enzymes, highlighting their potential for selective enzyme inhibition. mdpi.com

Interactions with Aldose Reductase and Sorbitol Dehydrogenase

The polyol pathway, which involves the enzymes aldose reductase and sorbitol dehydrogenase, represents an alternative route for glucose metabolism, particularly relevant in conditions of hyperglycemia. Aldose reductase catalyzes the reduction of glucose to sorbitol, which is then oxidized to fructose (B13574) by sorbitol dehydrogenase. appliedtherapeutics.comwikipedia.org Research using 3-deoxy-3-fluoro-D-glucose has shown that it can be a substrate for aldose reductase, being converted to 3-deoxy-3-fluoro-D-sorbitol. capes.gov.brnih.govresearchgate.net This suggests that this compound could potentially interact with aldose reductase, possibly as a substrate or an inhibitor, leading to the formation of 3-deoxy-D-sorbitol. Further metabolism of 3-deoxy-3-fluoro-D-sorbitol by sorbitol dehydrogenase to 3-deoxy-3-fluoro-D-fructose has also been observed. capes.gov.brnih.govresearchgate.net These findings indicate that the enzymes of the polyol pathway can process deoxy sugar analogs, suggesting potential interactions between this compound and both aldose reductase and sorbitol dehydrogenase. The affinity of aldose reductase for 3-deoxy-3-fluoro-D-glucose has been reported to be approximately 20-fold better than for D-glucose in some systems. researchgate.net

Effects on Glucose Dehydrogenase Activity

Glucose dehydrogenase is another enzyme that can interact with glucose and its analogs, catalyzing the oxidation of glucose to gluconic acid. Studies with 3-deoxy-3-fluoro-D-glucose have demonstrated that it can be a substrate for glucose dehydrogenase, leading to the production of 3-deoxy-3-fluoro-D-gluconic acid. capes.gov.brnih.gov This indicates that this compound may also be a substrate for glucose dehydrogenase, resulting in the formation of 3-deoxy-D-gluconic acid. This enzymatic interaction represents an alternative metabolic route for this compound, distinct from phosphorylation in glycolysis or reduction in the polyol pathway.

Modulation of Other Carbohydrate-Metabolizing Enzymes

Beyond the core pathways of glycolysis and the polyol pathway, this compound may also interact with a range of other enzymes involved in carbohydrate metabolism. While specific research on the direct effects of this compound on enzymes like trehalase, pyranose dehydrogenase, KDO aldolase (B8822740), and sugar nucleotide epimerases is less extensively documented in the provided search results, studies on related sugar analogs and the known broad specificity of some of these enzymes suggest potential interactions. Trehalase, for instance, hydrolyzes trehalose (B1683222) into two molecules of glucose. wikipedia.orgtuscany-diet.net Pyranose dehydrogenase is involved in the oxidation of various pyranose sugars. KDO aldolase is an enzyme in the synthesis of KDO (2-keto-3-deoxy-D-manno-octonate), a component of bacterial lipopolysaccharide. Sugar nucleotide epimerases are involved in the interconversion of sugar nucleotides, which are precursors for glycosylation. Given the structural similarity of this compound to glucose, it is plausible that it could act as a substrate analog or modulator for some of these enzymes, although specific research data detailing these interactions for this compound were not prominently found.

Analysis of Non-Covalent Enzyme-Substrate Interactions

Understanding the non-covalent interactions between this compound and its interacting enzymes is crucial for elucidating the molecular basis of its biochemical effects. Techniques such as molecular docking and structural analysis of enzyme-ligand complexes can provide insights into the binding modes, key amino acid residues involved in recognition, and the types of non-covalent forces (e.g., hydrogen bonds, van der Waals interactions, hydrophobic effects) that govern these interactions. While direct studies specifically detailing the non-covalent interactions of this compound with all the aforementioned enzymes were not extensively covered, research on the interactions of other sugar analogs with enzymes like aldose reductase, sorbitol dehydrogenase, and hexokinase provides a framework for such analyses. researchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.netscholarsresearchlibrary.com For example, molecular docking studies on aldose reductase and sorbitol dehydrogenase with various inhibitors have revealed specific binding pockets and interaction patterns involving hydrogen bonds and other forces. researchgate.netresearchgate.netresearchgate.netscholarsresearchlibrary.com Similarly, studies on hexokinase interactions with glucose and its analogs have explored binding affinities and the role of specific residues in catalysis and substrate recognition. researchgate.netmdpi.comontosight.ai Applying these structural and computational approaches to this compound would provide valuable data on its specific non-covalent interactions with carbohydrate-metabolizing enzymes, contributing to a deeper understanding of its biochemical profile.

Cellular and Molecular Effects of 3 Deoxy D Glucose

Modulation of Cellular Bioenergetics and Metabolism

As a glucose analog, 2-DG directly impacts cellular energy production by interfering with key metabolic pathways, particularly glycolysis. nih.govresearchgate.netmdpi.comsigmaaldrich.com

ATP Depletion and Energetic Stress Responses

The primary metabolic effect of 2-DG is the inhibition of glycolysis. nih.govresearchgate.netmdpi.comsigmaaldrich.com After being phosphorylated by hexokinase to 2-DG-6-P, this metabolite accumulates within the cell because it cannot be processed by phosphoglucose (B3042753) isomerase. nih.govresearchgate.netmdpi.comsigmaaldrich.com This accumulation of 2-DG-6-P competitively and allosterically inhibits hexokinase, the first rate-limiting enzyme in glycolysis, thereby blocking further glucose metabolism. researchgate.netmdpi.com The inhibition of glycolysis leads to a decrease in ATP production, causing cellular ATP depletion and inducing energetic stress. nih.govresearchgate.netmdpi.comsigmaaldrich.com

Research findings have demonstrated that 2-DG treatment leads to a dose-dependent reduction in intracellular ATP levels in various cell lines. plos.org For example, studies in papillary thyroid carcinoma cells showed that 2-DG treatment resulted in intracellular ATP depletion. plos.org Similarly, in pancreatic cancer cells, concurrent use of 2-DG with other agents facilitated ATP depletion. spandidos-publications.com This depletion of ATP triggers cellular energetic stress responses, including the activation of AMP-activated protein kinase (AMPK). mdpi.comsigmaaldrich.com AMPK is a crucial energy sensor that, when activated by a low ATP/AMP ratio, phosphorylates downstream targets to restore energy homeostasis, often by inhibiting anabolic processes and activating catabolic pathways like autophagy. mdpi.com

Impact on Aerobic Glycolysis (Warburg Effect) in Cellular Systems

Cancer cells often exhibit a phenomenon known as the Warburg effect or aerobic glycolysis, characterized by increased glucose uptake and lactate (B86563) production even in the presence of oxygen. sigmaaldrich.comnih.govmdpi.comelsevier.esoncotarget.com This metabolic shift provides rapidly proliferating cells with energy and metabolic intermediates necessary for biomass production. nih.govmdpi.comelsevier.es

2-DG exploits this characteristic of cancer cells. nih.govmdpi.com Due to their high glucose uptake rate, cancer cells accumulate higher levels of 2-DG-6-P compared to normal cells, making them particularly susceptible to glycolytic inhibition. nih.govmdpi.commdpi.com By inhibiting hexokinase and phosphoglucose isomerase, 2-DG effectively blocks the high rate of glucose flux through the glycolytic pathway that is characteristic of the Warburg effect. nih.govresearchgate.netmdpi.comsigmaaldrich.com

Studies have shown that 2-DG treatment decreases extracellular lactate production, a direct indicator of reduced aerobic glycolysis. plos.org For instance, in papillary thyroid carcinoma cells, 2-DG treatment resulted in a significant, dose-dependent decrease in extracellular L-lactate production. plos.org This inhibition of aerobic glycolysis contributes to the anti-proliferative and cytotoxic effects of 2-DG in various cellular systems, particularly in cancer cells that heavily rely on this pathway for energy and biosynthesis. rndsystems.comresearchgate.netspandidos-publications.com

Interference with Protein Glycosylation and Unfolded Protein Response (UPR)

Beyond its effects on glucose metabolism, 2-DG also interferes with protein glycosylation, specifically N-linked glycosylation, due to its structural similarity to mannose. oncotarget.comrndsystems.commdpi.commdpi.comnih.govaacrjournals.orgoncotarget.comaai.org

Disruption of N-linked Glycosylation Pathways

N-linked glycosylation is a critical post-translational modification that occurs in the endoplasmic reticulum (ER) and is essential for the proper folding, stability, and function of many proteins. mdpi.comaai.org This process involves the synthesis and transfer of a complex oligosaccharide precursor (Glc3Man9GlcNAc2) to asparagine residues on nascent polypeptide chains. mdpi.com

2-DG interferes with N-linked glycosylation by being recognized as a mannose analog. oncotarget.commdpi.commdpi.comnih.govaacrjournals.orgoncotarget.comaai.org It can be incorporated into dolichol-linked oligosaccharides, forming aberrant structures that disrupt the normal glycosylation process. mdpi.commdpi.com Specifically, 2-DG incorporation into GDP-2DG competes with GDP-mannose for mannosyltransferases, leading to the synthesis of incomplete or abnormal N-glycans on proteins. mdpi.com This disruption results in the production of misfolded or improperly glycosylated proteins. mdpi.comspandidos-publications.comaacrjournals.org

Research has demonstrated that 2-DG disrupts N-glycan expression on the surface of cells. rndsystems.com Studies in acute myeloid leukemia cells showed that 2-DG inhibited the glycosylation status of key proteins like FLT3-ITD and c-KIT. aacrjournals.org The disruption of N-linked glycosylation by 2-DG can be alleviated by the addition of exogenous mannose, highlighting the competitive nature of 2-DG's interference with mannose metabolism in this pathway. aacrjournals.orgoncotarget.comaai.org

Induction of Endoplasmic Reticulum (ER) Stress

The accumulation of misfolded or improperly glycosylated proteins in the ER due to the disruption of N-linked glycosylation by 2-DG leads to a condition known as ER stress. nih.govoncotarget.comnih.govspandidos-publications.comaacrjournals.orgoncotarget.comfrontiersin.orgnih.gov The ER has sophisticated quality control mechanisms, and when the load of unfolded proteins exceeds its capacity, the unfolded protein response (UPR) is activated. frontiersin.orgsdbonline.org

The UPR is a signaling network aimed at restoring ER homeostasis by reducing protein synthesis, increasing the production of chaperones to assist in protein folding, and enhancing ER-associated degradation (ERAD). frontiersin.orgsdbonline.org However, if ER stress is severe or prolonged and the UPR fails to restore homeostasis, it can trigger apoptotic pathways. oncotarget.comsdbonline.org

Studies consistently show that 2-DG treatment induces markers of ER stress and activates the UPR. oncotarget.comrndsystems.commdpi.comnih.govspandidos-publications.comoncotarget.comfrontiersin.org For example, 2-DG has been shown to increase the expression of key UPR markers such as GRP78 (also known as BiP) and CHOP. oncotarget.comnih.govoncotarget.com The induction of ER stress by 2-DG is primarily attributed to its interference with N-linked glycosylation, as evidenced by the fact that mannose supplementation can reverse 2-DG-induced ER stress. oncotarget.comnih.govoncotarget.com

Regulation of Autophagy and Apoptosis Pathways

2-DG's impact on cellular bioenergetics and induction of ER stress can significantly influence the delicate balance between cellular survival and death, particularly by regulating autophagy and apoptosis pathways. nih.govoncotarget.comresearchgate.netnih.govnih.gov

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and misfolded proteins, contributing to cellular homeostasis and survival under stress conditions. nih.govplos.org Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. plos.org

Energetic stress caused by ATP depletion due to glycolytic inhibition by 2-DG can activate AMPK, which in turn can induce autophagy. mdpi.comsigmaaldrich.comnih.gov Additionally, ER stress induced by 2-DG's interference with N-linked glycosylation is also a known trigger for autophagy as a protective mechanism to clear accumulated misfolded proteins. mdpi.comnih.govsdbonline.org Research indicates that 2-DG activates autophagy, and this activation appears to be mediated primarily through the induction of ER stress rather than solely ATP depletion. mdpi.comnih.gov Studies have shown that mannose, which reverses 2-DG-induced ER stress, also reverses 2-DG-induced autophagy, while ATP levels remain low. nih.gov

While autophagy can initially serve as a survival mechanism in response to 2-DG-induced stress, prolonged or severe stress can switch the cellular response towards apoptosis. oncotarget.comresearchgate.netsdbonline.org The UPR, if unresolved, can activate pro-apoptotic signaling pathways. oncotarget.comsdbonline.org Furthermore, 2-DG can directly or indirectly influence apoptotic pathways. Studies have shown that 2-DG can induce apoptosis in various cell types. researchgate.netrndsystems.comresearchgate.netaacrjournals.orgoncotarget.com For example, in acute myeloid leukemia cells, the cytotoxic effects of 2-DG were mainly mediated by its ability to inhibit N-linked glycosylation, leading to apoptosis. aacrjournals.org Combining 2-DG with other agents, such as cisplatin (B142131), has been shown to switch the cellular response from autophagy to apoptosis, enhancing cell death. researchgate.net This suggests a complex interplay between autophagy and apoptosis in determining cell fate following 2-DG treatment, where the balance can be influenced by the level and duration of stress, as well as the cellular context. researchgate.netplos.org

Here is a summary of key findings on the cellular and molecular effects of 3-Deoxy-D-glucose:

| Effect | Mechanism(s) Involved | Key Findings | Relevant Citations |

| ATP Depletion | Inhibition of Hexokinase and Phosphoglucose Isomerase by 2-DG-6-P accumulation. nih.govresearchgate.netmdpi.comsigmaaldrich.com | Dose-dependent decrease in intracellular ATP levels observed in various cell lines. plos.org Facilitates ATP depletion in combination therapies. spandidos-publications.com | nih.govresearchgate.netmdpi.comsigmaaldrich.complos.orgspandidos-publications.com |

| Energetic Stress Responses | Activation of AMPK due to low ATP/AMP ratio. mdpi.comsigmaaldrich.com | Activation of AMPK observed following 2-DG treatment. mdpi.comsigmaaldrich.com | mdpi.comsigmaaldrich.com |

| Inhibition of Aerobic Glycolysis (Warburg Effect) | Inhibition of key glycolytic enzymes (Hexokinase, Phosphoglucose Isomerase). nih.govresearchgate.netmdpi.comsigmaaldrich.com | Decreased extracellular lactate production. plos.org Exploits high glucose uptake in cancer cells. nih.govmdpi.commdpi.com | nih.govresearchgate.netmdpi.comsigmaaldrich.complos.orgmdpi.com |

| Disruption of N-linked Glycosylation | Interference with mannose metabolism and incorporation into oligosaccharides. oncotarget.commdpi.commdpi.com | Production of misfolded/improperly glycosylated proteins. mdpi.comspandidos-publications.comaacrjournals.org Disruption of N-glycan expression on cell surface. rndsystems.com Reversible by mannose. aacrjournals.orgoncotarget.comaai.org | oncotarget.comrndsystems.commdpi.commdpi.comnih.govspandidos-publications.comaacrjournals.orgoncotarget.comaai.org |

| Induction of ER Stress | Accumulation of misfolded proteins due to glycosylation disruption. nih.govoncotarget.comnih.govspandidos-publications.comaacrjournals.orgoncotarget.comfrontiersin.orgnih.gov | Upregulation of ER stress markers (GRP78, CHOP). oncotarget.comnih.govoncotarget.com Activates the UPR. oncotarget.comrndsystems.commdpi.comnih.govspandidos-publications.comoncotarget.comfrontiersin.org Reversible by mannose. oncotarget.comnih.govoncotarget.com | nih.govoncotarget.comrndsystems.commdpi.comnih.govspandidos-publications.comaacrjournals.orgoncotarget.comfrontiersin.orgnih.gov |

| Regulation of Autophagy | Activation by energetic stress (AMPK) and ER stress. mdpi.comnih.govsdbonline.org | Induces autophagy, primarily via ER stress. mdpi.comnih.gov Can be pro-survival or contribute to cell death depending on context. researchgate.netnih.govnih.gov | mdpi.comsigmaaldrich.comresearchgate.netnih.govnih.govsdbonline.org |

| Regulation of Apoptosis | Triggered by prolonged/severe ER stress (UPR) and potentially other pathways. oncotarget.comsdbonline.org | Induces apoptosis in various cell types. researchgate.netrndsystems.comresearchgate.netaacrjournals.orgoncotarget.com Can be enhanced in combination therapies. researchgate.net Mediated by N-linked glycosylation inhibition in some cells. aacrjournals.org | researchgate.netoncotarget.comrndsystems.comresearchgate.netaacrjournals.orgoncotarget.comsdbonline.org |

Effects on Cellular Signaling and Gene Expression

The metabolic state of a cell, influenced by compounds like this compound or its analogs such as 2-deoxy-D-glucose (B1664073), can significantly impact cellular signaling and gene expression.

Alterations in Global Gene Expression

Studies using 2-deoxy-D-glucose (2-DG), a glucose analog that interferes with glucose metabolism, have demonstrated its ability to induce alterations in global gene expression. In human malignant glioma cells, exposure to 2-DG led to the activation of several endoplasmic reticulum stress response genes. tandfonline.com While many gene alterations observed with combined 2-DG and ionizing radiation treatment were consistent with changes seen with individual treatments, some genes showed differential regulation. tandfonline.com These findings suggest that 2-DG can influence the transcriptome, impacting pathways related to cell cycle regulation, apoptosis, and cytokine signaling. tandfonline.com In CD8+ effector T cells, 2-DG treatment inhibited the expression of approximately 10% of genes induced by T cell receptor/CD28 signaling, including those involved in effector cytokine production (like IFN-γ), cytolysis (Perforin and Granzyme C), and proliferation (Cyclin D2). nih.gov This indicates a selective impact of glucose metabolism inhibition on the transcriptional profile related to specific T cell functions.

Modulation of Protein Phosphorylation Status

The phosphorylation status of proteins is a critical regulatory mechanism in cellular signaling. While direct studies specifically detailing the modulation of protein phosphorylation by this compound were not extensively found within the provided snippets, research on related metabolic inhibitors like 2-deoxy-D-glucose provides insight. The regulation of glucose uptake itself can involve protein kinase pathways such as PKC, PKA, and protein tyrosine kinase. researchgate.net Furthermore, gene expression analysis in response to 2-DG and radiation has suggested alterations in signal transduction pathways, potentially influencing protein phosphorylation/dephosphorylation through the induction of phosphatases and suppression of kinases. tandfonline.com For instance, several phosphatases (e.g., DUSP1, PPP1R15A, DUSP8, PPM1D) were induced, while some kinases (e.g., AAK1, PIK3R1, STK6) were suppressed under these conditions. tandfonline.com

Specific Signaling Pathway Interactions (e.g., miR-7-5p/TFF3 signaling pathway)

Research has specifically linked 2-deoxy-D-glucose to the modulation of the miR-7-5p/TFF3 signaling pathway, particularly in glioblastoma cells. Treatment with 2-DG was found to downregulate the tumor suppressive miR-7-5p in these cells. nih.govspandidos-publications.com This suppression of miR-7-5p, in turn, led to the activation of Trefoil Factor 3 (TFF3), which is an activator of the PI3K/Akt signaling pathway. nih.gov Overexpression of miR-7-5p significantly reduced migration and invasion in glioblastoma cell lines, while genomic inhibition of TFF3 decreased migration and invasion, both alone and in combination with 2-DG. nih.gov This highlights a specific mechanism by which 2-DG can influence cellular behavior through the intricate interplay of microRNAs and signaling proteins.

Induction of Oxidative Stress and Disruption of Thiol Metabolism

3-Deoxyglucosone (B13542) (3DG) is known to induce reactive oxygen species (ROS), which contribute to the development of various diseases. wikipedia.org Similarly, 2-deoxy-D-glucose (2-DG), by inhibiting glucose metabolism, can lead to significant increases in metabolic oxidative stress. nih.govnih.gov This is often measured by increased glutathione (B108866) disulfide accumulation and elevated NADP+/NADPH ratios. nih.gov The induction of oxidative stress by 2-DG is closely linked to disruptions in thiol metabolism. nih.govresearchgate.net Thiol antioxidants, such as N-acetylcysteine (NAC), have been shown to protect cells against the cytotoxic effects of 2-DG and reverse 2-DG-induced glutathione disulfide accumulation, while also augmenting intracellular cysteine pools. nih.gov These findings support the hypothesis that inhibiting glucose metabolism can cause cell killing via oxidative stress resulting from disruptions in thiol metabolism. nih.govresearchgate.net

Influence on Cellular Proliferation, Growth, Migration, and Invasion

The impact of this compound and related metabolic interventions on cellular proliferation, growth, migration, and invasion has been investigated in various cell types, particularly in the context of cancer. High glucose levels have been shown to promote cell proliferation, glucose uptake, and invasion in certain cancer cells, involving pathways like AMPK/mTOR/S6 and MAPK signaling. bohrium.comconsensus.app Conversely, glucose deprivation or treatment with 2-deoxy-D-glucose can inhibit cell proliferation and induce apoptosis. bohrium.comijbs.comaacrjournals.org

However, the effects on migration and invasion can be more complex and context-dependent. While glucose deprivation can sometimes promote migration and invasion in certain cancer cells, accompanied by changes in markers like E-cadherin and vimentin (B1176767) ijbs.com, 2-deoxy-D-glucose has been shown to inhibit migration and invasion in other contexts, such as in human umbilical vein endothelial cells, impacting processes related to angiogenesis. nih.gov The modulation of specific signaling pathways, such as the miR-7-5p/TFF3 pathway by 2-DG, can also contribute to its effects on migration and invasion, as discussed earlier. nih.gov

Studies on glioblastoma cells treated with 2-DG revealed that while it targets glycolysis, it may be ineffective in inhibiting migration and invasion and can even activate these processes through the miR-7-5p/TFF3 pathway. nih.gov This underscores the varied responses depending on the cell type and the specific metabolic intervention.

Here is a summary of observed effects on cellular proliferation, migration, and invasion:

| Compound/Condition | Cell Type | Effect on Proliferation/Growth | Effect on Migration/Invasion | Key Pathways Involved | Source |

| High Glucose | Endometrial Cancer Cells | Increased | Increased | AMPK/mTOR/S6, MAPK | bohrium.com |

| Low Glucose | Endometrial Cancer Cells | Inhibited, Apoptosis Induced | Reduced Adhesion | CDK4, CDK6 | bohrium.com |

| Glucose Deprivation | Colorectal Cancer Cells | Decreased, Apoptosis Induced | Promoted | Trx-1, G6PD, NADPH | ijbs.com |

| 2-Deoxy-D-glucose (2-DG) | Glioblastoma Cells | Not explicitly stated as inhibited in this context | Activated | miR-7-5p/TFF3, PI3K/Akt | nih.gov |

| 2-Deoxy-D-glucose (2-DG) | Human Umbilical Vein Endothelial Cells | Growth Inhibition, Loss of Viability | Inhibited | Glucose usage, lactate production, ATP | nih.gov |

| 2-Deoxy-D-glucose (2-DG) | AML Cells | Inhibited, Apoptosis Induced | Not explicitly stated | N-linked glycosylation inhibition | aacrjournals.org |

Role in Advanced Glycation End-Product (AGE) Formation and Associated Biological Implications

3-Deoxyglucosone (3DG) plays a significant role in the formation of advanced glycation end-products (AGEs). wikipedia.orgjst.go.jpresearchgate.net It is generated from Amadori compounds, which are intermediate products of the Maillard reaction between reducing sugars and proteins. wikipedia.orgjst.go.jpresearchgate.net 3DG is a highly reactive dicarbonyl compound that can modify lysine (B10760008) and arginine residues in proteins, leading to the formation of various AGEs, including imidazolone (B8795221) compounds, pyrrole (B145914) aldehydes (lysyl-pyrraline), and lysyl-pyrropyridine. jst.go.jpresearchgate.net These AGEs can accumulate in tissues over time, and their formation is accelerated in conditions like diabetes due to increased glucose concentration. wikipedia.orgjst.go.jp

The accumulation of AGEs has significant biological implications and is linked to the pathogenesis of various diseases, particularly the complications of diabetes, as well as age-related conditions. wikipedia.orgjst.go.jpmdpi.com AGEs can contribute to the modification and cross-linking of long-lived proteins, affecting their structure and function. wikipedia.org They can also induce the formation of reactive oxygen species, alter the extracellular matrix structure, and stimulate the secretion of pro-inflammatory cytokines. wikipedia.orgmdpi.com Specific AGEs formed from 3DG, such as imidazolone, pyrraline, lysyl-pyrropiridine, and pentosidine, have been detected in both browned foods and in vivo. researchgate.net The formation of AGEs is considered a major mechanism contributing to the long-term complications of diabetes, including vascular complications, atherosclerosis, hypertension, nephropathy, neuropathy, retinopathy, and Alzheimer's disease. wikipedia.orgjst.go.jpmdpi.com

Research Methodologies and Advanced Analytical Approaches for 3 Deoxy D Glucose Studies

In Vitro Experimental Models in Deoxy-Glucose Research

In vitro studies using cultured cell lines are fundamental to investigating the cellular uptake, metabolism, and functional consequences of deoxy-glucose compounds. These models allow for controlled environments to dissect specific biochemical pathways and cellular responses.

Utilization of Various Cell Lines for Metabolic and Functional Studies

Diverse cell lines serve as valuable models for studying the metabolic and functional effects of deoxy-glucose analogs. For instance, Caco-2 cells, a human cell line, have been used to investigate the kinetics of 2-deoxy-D-glucose (B1664073) (2-DG) uptake and metabolism, providing insights into sugar transport and metabolism in an enterocyte model nih.gov. Studies using isolated cell lines and rabbit tissues in vivo have also utilized 3-deoxy-3-fluoro-D-glucose (3-FG) to investigate its metabolism and distribution, particularly in relation to aldose reductase and glucose dehydrogenase activity nih.gov. Cancer cell lines are frequently employed due to their altered glucose metabolism, often exhibiting increased glucose uptake and glycolytic rates, making them relevant for studying the effects of glycolysis inhibitors like 2-DG bio-techne.commdpi.comkhanacademy.org. For example, 2-DG has been used in human cancer cell lines to inhibit the glycolytic pathway bio-techne.com. Studies on head and neck squamous cell carcinoma (HNSCC) cell lines have explored the effects of 2-DG on cytotoxicity and endoplasmic reticulum (ER) stress nih.gov. Cultured human muscle cells have been used to study hexose (B10828440) uptake using 2-deoxy-D-[1-3H]glucose, revealing that phosphorylation can be the rate-limiting step in uptake depending on concentration nih.gov. Hepatoma cell lines have also been utilized to investigate the compartmentalization of transport and phosphorylation of glucose and deoxyglucose nih.gov.

Enzyme Kinetic Assays for Characterizing Inhibition and Substrate Specificity

Enzyme kinetic assays are crucial for understanding how deoxy-glucose compounds interact with metabolic enzymes, particularly hexokinase, which is responsible for the initial phosphorylation of glucose and its analogs. These assays help characterize inhibition patterns and substrate specificity. Studies on rat liver hexokinase D (glucokinase) have used 2-deoxyglucose as a substrate under non-co-operative conditions to determine kinetic mechanisms, showing hyperbolic kinetics with respect to 2-deoxyglucose and MgATP(2-) researchgate.net. The Michaelis-Menten constant (Km) for 2-deoxyglucose with hexokinase has been determined in various tissues and cell types nih.gov. For example, in rat brain and a transplantable rat glioma, no significant differences were observed in the Km for hexokinase with 2-DG as the substrate between glioma and normal brain tissue nih.gov. Enzyme kinetics with glucose or 2-deoxyglucose as the substrate can be measured spectrophotometrically by coupling reactions to NADPH or NAD+ formation nih.gov. Hexokinase activity can also be assayed using radioisotopic methods to compare the phosphorylation of deoxyglucose and glucose nih.gov. Research has shown that wild-type hexokinase converts 2-DG to 2-DG-6P less effectively than it converts glucose to Glc-6P plos.org.

Glucose Uptake and Phosphorylation Assays using Labeled Analogs

Assays measuring glucose uptake and phosphorylation are essential for quantifying the cellular entry and initial metabolic trapping of deoxy-glucose analogs. Labeled analogs, such as those tagged with radioisotopes or fluorescent markers, are widely used for this purpose. The gold standard method often relies on detecting radio-labeled glucose analogs like 2-deoxy-D-glucose (2-DG) or 3-O-methyl-D-glucose (3-OMG) promega.comnews-medical.netrevvity.co.jp. Radiolabeled 2-deoxy-D-glucose, commonly with tritium (B154650) ([3H]) or carbon-14 (B1195169) ([14C]), is transported into cells and phosphorylated by hexokinase to 2-deoxyglucose-6-phosphate (2-DG6P), which is then trapped intracellularly as it cannot be further metabolized revvity.co.jppromega.com.autaylorandfrancis.comwikipedia.orgrevvity.com. The accumulated labeled 2-DG6P is directly proportional to the 2-deoxy-D-glucose taken up by the cells taylorandfrancis.com. Non-radioactive enzymatic detection methods for 2-DG6P have also been developed, enabling colorimetric, fluorometric, or luminometric plate assays taylorandfrancis.comassaygenie.comdojindo.com. For example, the Glucose Uptake-Glo™ Assay is a bioluminescent method based on the detection of 2-DG6P promega.comnews-medical.netpromega.com.au. Fluorescently labeled glucose analogs like 2-NBDG have also been used for detecting cellular glucose uptake by fluorescence imaging and flow cytometry, although their uptake mechanisms may differ from glucose transporters dojindo.comnih.gov. Studies using 14C-2-deoxy-d-glucose (14C-DG) have assayed transendothelial transport across cell monolayers researchgate.net.

In Vivo Animal Models for Systemic Metabolic and Imaging Investigations

In vivo animal models are critical for studying the systemic metabolic effects, distribution, and imaging potential of deoxy-glucose compounds in a complex biological system. These models allow researchers to investigate the compound's behavior in various tissues and organs. Animal models, such as nude mice injected with tumor cell lines, have been used to evaluate tumor glycolytic rates in vivo using 2-[F-18]fluoro-2-deoxy-D-glucose (FDG) and positron emission tomography (PET) nih.gov. Rabbits have been used to investigate the metabolism and distribution of 3-deoxy-3-fluoro-D-glucose (3-FG) in various tissues in vivo using 19F NMR nih.gov. Rat models are frequently used, including studies on cerebral glucose utilization with [14C]deoxyglucose snmjournals.org. Animal models of dermatitis in mice have shown that administration of 2-deoxy-d-glucose (2DG), a glycolysis inhibitor, attenuates the condition mdpi.com. Female triple-transgenic AD (3xTgAD) mouse models have been used to investigate the impact of dietary 2-deoxy-D-glucose on ketogenesis, mitochondrial function, and Alzheimer's disease pathology plos.org. Studies in anesthetized cats have investigated the uptake and metabolism of 2-deoxy-D-glucose in intestinal tissues to determine transport and phosphorylation rates nih.gov. Xenograft mouse models of pancreatic adenocarcinoma cells have been used to study the effects of 2-deoxy-D-glucose on chimeric antigen receptor T cell activity bio-techne.com.

Advanced Spectroscopic and Imaging Techniques

Advanced spectroscopic and imaging techniques provide non-invasive or minimally invasive ways to track deoxy-glucose compounds and their metabolites in living systems or complex samples, offering detailed biochemical and spatial information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 19F NMR for metabolic tracking)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation and metabolic tracking of deoxy-glucose compounds. Both 1H and 13C NMR spectroscopy can be used to identify and distinguish deoxy-glucose derivatives and their metabolites benthamscience.comresearchgate.netspectrabase.comchemicalbook.com. For instance, 1H and 13C NMR have been successfully used to observe and identify several derivatives of 2-deoxy-D-glucose and trehalose (B1683222) in yeast cells researchgate.net. 1H NMR COSY spectra can reveal characteristic cross peaks for deoxy-sugars researchgate.net.

Specifically, 19F NMR spectroscopy is particularly useful for tracking fluorinated deoxy-glucose analogs like 3-deoxy-3-fluoro-D-glucose (3-FG) and 2-fluoro-2-deoxy-D-glucose (FDG) in vivo due to the high sensitivity and natural abundance of 19F, and the distinct chemical shifts of fluorinated metabolites nih.govnih.govnih.govresearchgate.net. 19F NMR has been used to investigate the metabolism and distribution of 3-FG in isolated cell lines and rabbit tissues in vivo, showing its metabolism to 3-deoxy-3-fluoro-D-sorbitol and 3-deoxy-3-fluoro-D-fructose, as well as 3-deoxy-3-fluoro-D-gluconic acid and 3-deoxy-3-fluoro-D-gluconate-6-phosphate in certain organs nih.gov. In rat brain in vivo, 19F NMR has demonstrated the metabolism of 3-fluoro-3-deoxy-D-glucose primarily into the aldose reductase sorbitol pathway nih.govsigmaaldrich.com. 19F NMR can also monitor aldose reductase and glucose dehydrogenase activity in vivo using 3-FG nih.govnih.gov. In vivo 19F NMR spectroscopy has also been used to observe the metabolism of FDG in rat brain, revealing metabolites beyond the hexokinase reaction nih.gov. 19F NMR exchange spectroscopy has been employed to study the interaction of fluorinated glucose analogs with glucose transporters researchgate.net. While 13C-labeled 2DG can be detected by NMR, its low sensitivity can be a limitation for imaging studies nih.gov.

Positron Emission Tomography (PET) for Metabolic Activity Mapping

Positron Emission Tomography (PET) is a widely used nuclear imaging technique that provides functional information about metabolic processes in living organisms. While 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) is the most commonly used glucose analog in clinical PET scanning, particularly in oncology and neurology, the principles of using glucose analogs for metabolic mapping are relevant to the study of 3-deoxy-D-glucose. [18F]FDG, like other deoxyglucose analogs, is transported into cells by glucose transporters and subsequently phosphorylated by hexokinase. wikipedia.orgresearchgate.netpetctscanner.co.uk This phosphorylation traps the analog within the cell, as phosphorylated sugars are generally unable to exit. wikipedia.org The accumulation of the radioactive tracer, such as [18F]FDG, in tissues reflects their metabolic activity, specifically regional glucose uptake. wikipedia.orgstanfordhealthcare.orgdie-radiologie.de

PET imaging with glucose analogs allows for the visualization of areas with high glucose demand, a characteristic of many tumors due to the Warburg effect. wikipedia.orgpetctscanner.co.ukdie-radiologie.de This metabolic trapping is a key principle exploited in PET scans to assess tissue metabolic activity. wikipedia.org Although [18F]FDG is the prevalent tracer, the application of PET to study glucose metabolism provides a framework for understanding how a labeled this compound molecule could potentially be used to map metabolic activity based on its uptake and retention characteristics. Pre-clinical studies using animals also utilize PET, allowing for repeated investigations in the same subjects, which can reduce the number of animals needed while increasing the statistical quality of results. wikipedia.org

Magnetic Resonance Imaging (MRI) and Chemical Exchange Saturation Transfer (CEST-MRI) for Glucose Analog Uptake

Magnetic Resonance Imaging (MRI), particularly when combined with Chemical Exchange Saturation Transfer (CEST), offers a non-invasive approach to assess glucose analog uptake and metabolism without the need for radioactive isotopes. nih.govnih.gov CEST-MRI exploits the exchangeable protons found in molecules like glucose and its analogs to generate contrast in MRI scans. amegroups.orgresearchgate.netsnmjournals.org This technique allows for the indirect detection of these compounds by selectively saturating their exchangeable protons, which then transfer their saturation to the surrounding water protons, causing a detectable attenuation in the water signal. amegroups.orgsnmjournals.org

Glucose CEST (glucoCEST) has been explored for imaging glucose uptake in various tissues, including tumors. nih.govamegroups.orgsnmjournals.org Studies have demonstrated that CEST signals can change with glucose analog concentration. nih.govusc.eduuq.edu.au While native glucose can be detected by CEST-MRI, its rapid metabolism can limit the duration of the CEST enhancement. amegroups.orgbiorxiv.org This has led to the investigation of glucose analogs, such as 2-deoxy-D-glucose (2DG) and 3-O-methyl-D-glucose (3OMG), which are phosphorylated or not metabolized, respectively, and can provide more stable CEST contrast. amegroups.orgbiorxiv.org Although this compound is not explicitly mentioned as a common CEST agent in the search results, the application of CEST-MRI to other deoxyglucose analogs like 2DG highlights its potential for studying the uptake and accumulation of this compound based on its exchangeable hydroxyl protons. researchgate.net Research has shown that CEST MRI can detect glucose concentrations in the millimolar range in vivo. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful analytical techniques used for metabolite profiling, enabling the identification and quantification of various compounds in biological samples. These methods are crucial for understanding the metabolic fate of this compound and its potential conversion into other metabolites.

LC-MS has been utilized to analyze the effect of 2-deoxy-D-glucose (2-DG) on the metabolome of cell lines, demonstrating significant differences in nucleotide phosphate (B84403) patterns compared to cells treated with glucose. nih.govresearchgate.net This indicates the capability of LC-MS to capture metabolic changes induced by deoxyglucose analogs. Furthermore, HPLC-MS/MS methods have been developed for the analysis of 2-deoxyglucose itself in biological samples, demonstrating rapid and satisfactory separation from common monosaccharides. nih.gov While this compound was shown to be poorly suited for some MS-based methods due to interfering metabolites, alternative LC-MS methods using fluorinated deoxyglucose analogs have been successfully developed to quantify the analog and its phosphorylated metabolite, indicating the potential for developing specific MS-based methods for this compound if appropriate techniques and standards are employed. chemrxiv.org These mass spectrometry-based approaches provide detailed insights into intracellular metabolite concentrations and metabolic pathway activity. researchgate.net

Radiochromatography for Labeled Compound Analysis

Radiochromatography is an essential technique for the analysis of radiolabeled compounds, such as glucose analogs used in nuclear medicine and research. This method allows for the separation and detection of radioactive species in a sample, which is critical for assessing the purity of a radiolabeled tracer and for identifying and quantifying its radioactive metabolites in biological samples.

RadioHPLC and radioTLC methods have been developed for the analysis of [18F]FDG and its metabolites from tissue samples. researchgate.net These methods utilize sensitive on-line scintillation detectors or digital autoradiography to detect radioactivity after chromatographic separation. researchgate.net The ability to separate and quantify radiolabeled metabolites is vital for understanding how a labeled this compound molecule is processed within a biological system. For instance, radiochromatography can be used to determine if a labeled this compound is phosphorylated or converted into other radioactive products. Studies involving radiolabeled glucose analogs like [18F]FDG highlight the importance of radiochromatography in validating the metabolic trapping mechanism and investigating potential off-target metabolism. researchgate.net Quantitative analysis of radiolabeled glucose analogs in cells using techniques like gamma spectrometry also falls under the umbrella of analyzing labeled compounds. spandidos-publications.com

Raman Spectroscopy for Vibrational Properties and Molecular Structure Analysis

Raman spectroscopy is a spectroscopic technique used to observe the vibrational, rotational, and other low-frequency modes in a system. It provides detailed information about the molecular structure, bonding, and physical state of a compound. For this compound, Raman spectroscopy could be used to characterize its unique vibrational fingerprint and study its interactions with other molecules.

While specific studies on Raman spectroscopy of this compound were not prominently found in the search results, Raman spectroscopy is a general technique applicable to the study of carbohydrates and their derivatives. It can provide insights into the conformational changes and molecular interactions of sugars. For example, Raman spectroscopy has been used to study glucose and other biological molecules, providing information about their structure and behavior in different environments. The technique relies on the inelastic scattering of light, where the energy shift of the scattered photons corresponds to the vibrational energy levels of the molecule. This allows for the identification and characterization of compounds based on their distinct Raman spectra. Applying this technique to this compound would yield valuable data on its specific vibrational properties and how they might be altered upon binding to proteins or undergoing chemical modifications.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling techniques play a significant role in complementing experimental studies of compounds like this compound. These methods allow for the simulation of molecular behavior and interactions, providing theoretical insights that can guide and interpret experimental findings.

Molecular Dynamics Simulations of Enzyme-Ligand Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions over time. In the context of this compound, MD simulations can be employed to investigate its binding to enzymes, particularly those involved in glucose metabolism, such as hexokinases and glucose transporters.

MD simulations have been used to study the interaction of 2-deoxyglucose (2DG) with hexokinase II (HK2). nih.govnih.govresearchgate.netresearchgate.net These simulations can predict how mutations in enzymes affect the binding of glucose analogs by altering protein dynamics and the conformation of the binding site. nih.govnih.govresearchgate.netpitt.edu For example, MD simulations suggested that a specific mutation in hexokinase-2 (hxk2G238V) impedes sugar binding by altering the protein dynamics of the glucose-binding cleft and the large-scale domain-closure motions required for catalysis. nih.govnih.govresearchgate.net MD simulations have also been used to identify the key binding site for 2-deoxyglucose as a substrate for glucose transporter 1 (GLUT1) and to investigate the potential transportability of 2-deoxyglucose conjugated complexes. nih.govresearchgate.net Furthermore, MD simulations can be used to study the binding affinity and stability of ligand-protein complexes, providing insights into the molecular mechanisms of interaction. frontiersin.orgnih.gov Applying MD simulations to this compound and its interactions with relevant proteins would provide valuable atomic-resolution insights into binding modes, conformational changes, and the stability of these complexes.

Molecular Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method is crucial for understanding the potential interactions and estimating the binding affinity between this compound and various biological targets, such as enzymes or proteins.

Studies have utilized molecular docking to investigate the binding of related deoxyglucose molecules, such as 2-deoxy-D-glucose (2-DG), with proteins like the SARS-CoV-2 main protease (Mpro) and NSP15 endoribonuclease. These studies aim to assess the potential of these glucose analogs as inhibitors by evaluating their binding efficiency and the formation of interactions like hydrogen bonds within the binding pocket of the target protein. semanticscholar.orgnih.govnih.gov While these studies specifically focus on 2-deoxy-D-glucose and its derivatives, the methodologies employed are directly applicable to this compound to predict its binding behavior with similar or different biological macromolecules.

For instance, research on 2-deoxy-D-glucose and a tetra-acetate glucopyranose derivative of 2-DG involved active site mapping of viral virulence factors using tools like DoG Site Scorer and conducting ligand-receptor docking to investigate their potential as repurposed drugs. semanticscholar.org Binding pose depictions and molecular dynamics analysis were used to assess the binding mechanisms. semanticscholar.org The binding energy values calculated through molecular docking provide an initial indication of how favorably a ligand might bind to a receptor. nih.gov For example, a study comparing 2-deoxy-D-glucose (cyclic form), 2-deoxyglucose (acyclic form), and 2-deoxy-D-ribose with the SARS-CoV-2 Mpro reported binding energies of -2.40, -2.88, and -2.22 kcal/mol, respectively, although it was noted that molecular docking alone may not provide entirely reliable information, and binding affinity should be confirmed by molecular dynamics simulations. nih.govnih.gov

Another study involving fluorinated derivatives of 2-deoxy-D-glucose investigated their interactions with hexokinase I using computational methods, including molecular docking, to predict binding affinity. mdpi.com This research indicated that fluorinated compounds bound comparably to glucose and were more effective hexokinase II inhibitors than 2-DG, particularly through their 6-phosphates. mdpi.com These examples highlight the utility of molecular docking in predicting and understanding the interactions of deoxyglucose compounds with key enzymes.

Ab Initio Calculations for Structural and Vibrational Modes

Ab initio calculations, based on first principles of quantum mechanics, are powerful tools for determining the electronic structure, molecular geometry, and vibrational properties of molecules without relying on experimental data. For this compound, these calculations can provide detailed insights into its stable conformations, bond lengths, bond angles, and characteristic vibrational frequencies.

Studies on related carbohydrates, such as glucose and fructose (B13574), have successfully employed ab initio calculations, including Density Functional Theory (DFT) methods, to analyze their structure and vibrational spectra. scielo.brscielo.br These calculations can determine parameters such as bond lengths and predict vibrational modes, which can then be compared with experimental data obtained from techniques like Infrared (IR) and Raman spectroscopy. scielo.brscielo.br

For instance, research on glucose and fructose utilized semiempirical methods (AM1, PM3, PM5, MINDO) and DFT (BLYP/DZVP) to calculate the structure and vibrational spectra of their open-chain, alpha-anomer, and beta-anomer monohydrate forms. scielo.brscielo.br The calculated data revealed similarities in bond lengths and vibrational modes between glucose and fructose. scielo.brscielo.br Specifically, calculated bond lengths for D-glucose using the BLYP level of theory included values for C-C, C-H, O-H, C-O, and C=O bonds. scielo.brscielo.br

While direct ab initio calculations specifically on this compound were not prominently found in the immediate search results, the methodologies applied to glucose and its fluorinated deoxy analogs (like 3-fluoro-3-deoxy-D-glucose) demonstrate the applicability of these techniques. publish.csiro.au Ab initio calculations have been used in conjunction with Raman spectroscopy to study the molecular structures and associated vibrational modes of fluoro- analogues of deoxy-D-glucose. publish.csiro.au These calculations can provide a theoretical basis for interpreting experimental vibrational spectra and understanding how structural modifications, such as the absence of a hydroxyl group at the C3 position in this compound, might influence its molecular geometry and vibrational characteristics.

Role of 3 Deoxy D Glucose and Its Analogs in Specific Biological Process Research

Studies in Cancer Biology and Altered Metabolism

Cancer cells often exhibit a distinct metabolic phenotype characterized by increased glucose uptake and reliance on glycolysis, even in the presence of oxygen. This phenomenon, known as the Warburg effect, provides cancer cells with rapid ATP production and essential building blocks for proliferation. Targeting this altered metabolism is a key strategy in cancer research.

Exploiting Glycolytic Addiction (Warburg Effect) in Tumor Cells

Tumor cells' enhanced conversion of glucose to lactate (B86563), the Warburg effect, is observed even when oxygen is available. sigmaaldrich.com This metabolic shift, less efficient in ATP generation per glucose unit compared to oxidative phosphorylation, necessitates a high rate of glucose uptake to support rapid tumor progression. sigmaaldrich.com This increased dependence on glycolysis renders many cancer cells particularly vulnerable to agents that inhibit glycolytic enzymes. researchgate.net